Antibacterial Spectrum: Isodihydroauroglaucin Shows Broader Gram-Positive Activity Compared to In-Class Analogs
In a study of marine-derived fungal metabolites, isodihydroauroglaucin was identified as the most promising antibacterial compound among 10 tested, showing activity against the majority of Gram-positive bacteria tested with a minimum inhibitory concentration (MIC) range of 4–64 µg/mL [1]. In contrast, a separate study on the closely related analog tetrahydroauroglaucin only noted 'notable antibacterial activity' without quantification, and another analog, auroglaucin, lacked documented antibacterial activity in these models [2]. This indicates a specific and non-universal antibacterial property within this chemical family.
| Evidence Dimension | Antibacterial Spectrum and Potency (Gram-positive bacteria) |
|---|---|
| Target Compound Data | MIC range: 4–64 µg/mL; most promising of 10 compounds tested |
| Comparator Or Baseline | Tetrahydroauroglaucin: 'Notable antibacterial activity' (unquantified); Auroglaucin: No notable antibacterial activity reported |
| Quantified Difference | Quantified vs. unquantified/absent activity |
| Conditions | Broth microdilution assay against various Gram-positive bacterial strains, including macrolide-resistant S. pneumoniae Monza-82 |
Why This Matters
This evidence positions isodihydroauroglaucin as a more reliable and potent starting point for Gram-positive antibacterial discovery efforts than its structural analogs, justifying its selection for focused screening campaigns.
- [1] Bovio, E., et al. (2019). Marine Fungi from the Sponge Grantia compressa: Biodiversity, Chemodiversity, and Biotechnological Potential. Marine Drugs, 17(4), 220. View Source
- [2] El-Hawary, S.S., et al. (2021). An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening. Evidence-Based Complementary and Alternative Medicine, 2021, 1-19. View Source
